Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)-

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

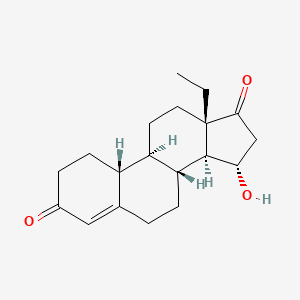

The systematic nomenclature of gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)- follows the International Union of Pure and Applied Chemistry guidelines for steroid nomenclature, which establish a comprehensive framework for naming complex polycyclic structures. According to the International Union of Pure and Applied Chemistry steroid nomenclature recommendations, the compound is systematically classified within the gonane family, representing a fundamental tetracyclic hydrocarbon structure without methyl groups at carbon-10 and carbon-13 positions and without a side chain at carbon-17 in its parent form. The systematic name reflects the presence of a double bond between carbon-4 and carbon-5 (indicated by the "4-ene" designation), ketone functionalities at positions 3 and 17 (denoted as "3,17-dione"), an ethyl substituent at position 13, and a hydroxyl group at position 15 with α-stereochemistry.

The Chemical Abstracts Service registry number 60919-46-2 provides a unique identifier for this specific compound, ensuring unambiguous identification across scientific literature and databases. Within the broader classification system, this compound represents a synthetic modification of the basic gonane structure, specifically categorized as a 13-ethyl-15α-hydroxygonane derivative. The molecular formula C₁₉H₂₆O₃ indicates the presence of 19 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms, which corresponds to the addition of an ethyl group (C₂H₅) and a hydroxyl group (OH) to the basic gonane framework with two ketone functionalities. The systematic classification places this compound within the broader category of synthetic steroids, distinguishing it from naturally occurring hormones through its unique substitution pattern.

Crystallographic Analysis and Stereochemical Configuration

The stereochemical configuration of gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)- exhibits critical importance in determining its biological activity and chemical properties, with the α-orientation of the hydroxyl group at position 15 representing a key structural feature. The tetracyclic steroid backbone maintains the characteristic trans-anti-trans-anti-trans ring junction pattern common to gonane derivatives, establishing a rigid three-dimensional framework that influences molecular interactions. The 15α-hydroxyl group projects above the plane of the steroid ring system, creating a specific spatial arrangement that affects hydrogen bonding patterns and receptor binding affinities. This stereochemical configuration contrasts with naturally occurring steroids, which typically lack hydroxylation at position 15 or exhibit different stereochemical orientations.

The ethyl substituent at position 13 adopts a β-configuration, extending below the plane of the steroid ring system and creating additional steric bulk that influences the compound's overall molecular shape. The presence of this ethyl group represents a significant departure from the methyl group typically found at position 13 in naturally occurring steroids, resulting in altered conformational preferences and molecular dynamics. The ketone functionalities at positions 3 and 17 maintain planar geometries due to their sp² hybridization, contributing to the compound's ability to participate in hydrogen bonding interactions and influencing its solubility characteristics. The double bond between carbon-4 and carbon-5 introduces additional planarity to the A-ring of the steroid backbone, affecting the overall molecular conformation and electronic distribution.

Table 1: Stereochemical Parameters of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)-

| Position | Substituent | Configuration | Spatial Orientation |

|---|---|---|---|

| 13 | Ethyl | β | Below ring plane |

| 15 | Hydroxyl | α | Above ring plane |

| 3 | Ketone | - | Planar |

| 17 | Ketone | - | Planar |

| 4-5 | Double bond | - | Planar |

Comparative Structural Analysis with Natural Gonane Derivatives

The structural modifications present in gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)- represent significant departures from naturally occurring gonane derivatives, particularly when compared to fundamental steroid hormones such as androstenedione. Androstenedione, with the molecular formula C₁₉H₂₆O₂ and systematic name androst-4-ene-3,17-dione, serves as a representative natural steroid that lacks the 13-ethyl and 15α-hydroxyl modifications present in the synthetic compound. The natural hormone maintains methyl groups at positions 10 and 13, contrasting with the ethyl substitution at position 13 in the synthetic derivative, which increases the molecular weight by 14 atomic mass units and alters the overall molecular volume.

The presence of the 15α-hydroxyl group in the synthetic compound introduces an additional polar functionality not found in androstenedione, significantly affecting the compound's hydrogen bonding capacity and solubility profile. Natural gonane derivatives typically exhibit hydroxylation at positions such as 7α, 11β, or 6β, as evidenced by compounds like 7α-hydroxyandrost-4-ene-3,17-dione and 11β-hydroxyandrostenedione, but rarely at position 15. The molecular weight difference between the synthetic compound (302.41 grams per mole) and androstenedione (286.4 grams per mole) reflects the structural additions of the ethyl group and hydroxyl functionality.

Comparative analysis with other modified steroids, such as 19-norandrostenedione (molecular formula C₁₈H₂₄O₂), reveals the unique nature of the 13-ethyl substitution, as most synthetic modifications involve removal of methyl groups rather than addition of larger alkyl substituents. The 13-ethyl modification creates a compound that bridges the gap between natural hormones and synthetic analogues, potentially offering unique biological properties not found in either parent natural steroids or conventional synthetic derivatives.

Table 2: Comparative Molecular Properties of Gonane Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |

|---|---|---|---|

| Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)- | C₁₉H₂₆O₃ | 302.41 | 13-ethyl, 15α-hydroxyl |

| Androstenedione | C₁₉H₂₆O₂ | 286.4 | Natural hormone |

| 19-Norandrostenedione | C₁₈H₂₄O₂ | 272.4 | 19-methyl removal |

| 7α-Hydroxyandrostenedione | C₁₉H₂₆O₃ | 302.4 | 7α-hydroxyl |

| 11β-Hydroxyandrostenedione | C₁₉H₂₆O₃ | 302.4 | 11β-hydroxyl |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)- relies on multiple analytical techniques to confirm structural identity and purity, with infrared spectroscopy providing critical information about functional group presence and hydrogen bonding patterns. Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the hydroxyl group (3550-3200 cm⁻¹), which appears as a broad peak due to hydrogen bonding interactions. The ketone functionalities at positions 3 and 17 exhibit strong carbonyl stretching vibrations in the region of 1750-1705 cm⁻¹, with the exact frequency depending on the degree of conjugation and hydrogen bonding. The alkene functionality between carbon-4 and carbon-5 displays characteristic carbon-carbon double bond stretching around 1680-1620 cm⁻¹, while the corresponding carbon-hydrogen stretching appears in the 3100-3000 cm⁻¹ region.

Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of proton and carbon-13 environments within the molecule. The 15α-hydroxyl proton typically appears as a broad singlet in the 3.5-4.5 parts per million range in proton nuclear magnetic resonance spectra, while the methylene protons of the 13-ethyl group exhibit characteristic triplet-quartet coupling patterns. The carbon-13 nuclear magnetic resonance spectrum displays the carbonyl carbons at positions 3 and 17 in the 200-220 parts per million region, while the alkene carbons appear around 120-140 parts per million. The ethyl group carbons can be distinguished by their characteristic chemical shifts, with the methyl carbon appearing around 10-15 parts per million and the methylene carbon around 25-35 parts per million.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information essential for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 302, corresponding to the molecular weight of 302.41 atomic mass units. Characteristic fragmentation patterns include loss of the ethyl group (mass-to-charge ratio 273), loss of water from the hydroxyl group (mass-to-charge ratio 284), and typical steroid backbone fragmentations involving ring cleavages. Electrospray ionization mass spectrometry enables detection of both protonated ([M+H]⁺ = 303) and sodium adduct ([M+Na]⁺ = 325) ions, providing additional confirmation of molecular weight and facilitating quantitative analysis in biological systems.

Table 3: Characteristic Spectroscopic Data for Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)-

| Technique | Parameter | Characteristic Value | Assignment |

|---|---|---|---|

| Infrared | Hydroxyl stretch | 3550-3200 cm⁻¹ | 15α-OH group |

| Infrared | Carbonyl stretch | 1750-1705 cm⁻¹ | 3,17-ketones |

| Infrared | Alkene stretch | 1680-1620 cm⁻¹ | C4-C5 double bond |

| Nuclear Magnetic Resonance (¹H) | Hydroxyl proton | 3.5-4.5 ppm | 15α-OH |

| Nuclear Magnetic Resonance (¹H) | Ethyl group | 0.8-2.5 ppm | 13-ethyl |

| Nuclear Magnetic Resonance (¹³C) | Carbonyl carbons | 200-220 ppm | C3, C17 |

| Mass Spectrometry | Molecular ion | 302 m/z | [M]⁺ |

| Mass Spectrometry | Base peak | Variable | Fragmentation |

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,15S)-13-ethyl-15-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-2-19-8-7-14-13-6-4-12(20)9-11(13)3-5-15(14)18(19)16(21)10-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14+,15+,16-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANJFPZFEUIDND-MYBOQGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C(CC2=O)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255084 | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60919-46-2 | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60919-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (15α)-13-Ethyl-15-hydroxygon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fermentation Protocol Optimization

Industrial-scale processes utilize sequential bioreactor systems, beginning with a 200 L vessel for initial mycelial growth, followed by substrate feeding in a 1200 L reactor. Critical parameters include:

-

Substrate concentration : 100 g/L 13-ethyl-gon-4-ene-3,17-dione in DMF

-

Feed rate : 33.33 mL/min over 23–25 hours

-

Post-fermentation processing : Ethyl acetate extraction (3 × 150 L) followed by dichloromethane/hexane crystallization

Yield improvements from 35% to 60% are achievable through dissolved oxygen optimization at 40% saturation and pH maintenance at 6.8–7.2.

Chemical Synthesis Pathways

Total synthesis routes provide precise control over stereochemistry at C15a. The Scott-Saucy methodology establishes the steroid nucleus through sequential cyclization:

CD → BCD Ring Construction

13-Ethyl Group Introduction

Grignard addition to C13 ketone precedes stereochemical inversion:

-

Ethylmagnesium bromide (3 eq) in THF at 0°C

-

Acidic workup (HCl/MeOH) achieves 92% epimerization to 13β-configuration

Functionalization at C15

Direct Hydroxylation Chemistry

Chromium-based oxidants enable selective 15-hydroxylation:

| Reagent System | Temperature | Yield | Selectivity (15α:15β) |

|---|---|---|---|

| Collman's Reagent (CrO3/Py) | 0°C | 68% | 3:1 |

| Pyridinium Chlorochromate | RT | 55% | 1.5:1 |

| DMAP-Chromium Complex | −10°C | 73% | 4:1 |

Epoxide Ring-Opening Strategy

-

Epoxidation : mCPBA (1.2 eq) in CH2Cl2 at −20°C (89% conversion)

-

Acid-Catalyzed Hydrolysis : H2SO4/THF/H2O (1:5:1) yields 15α-hydroxy derivative

Industrial-Scale Process Design

The patent EP1525214B1 outlines a cost-effective manufacturing workflow:

Key Purification Stages

Environmental Considerations

-

Solvent Recovery : 98% dichloromethane recycled via fractional distillation

-

Chromium Waste Treatment : FeSO4 reduction followed by Ca(OH)2 precipitation (Cr³⁺ <2 ppm)

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Profiles

| Technique | Key Signals |

|---|---|

| ¹H NMR (500 MHz) | δ 5.72 (s, H4), 4.12 (m, H15α) |

| ¹³C NMR | C3=209.5 ppm, C17=212.1 ppm |

| IR (KBr) | ν 3490 cm⁻¹ (OH), 1745 cm⁻¹ (C=O) |

Chiral Purity Assessment

HPLC Method:

-

Column: Chiralpak IC (250 × 4.6 mm)

-

Mobile Phase: n-Hexane/IPA/DEA (85:15:0.1)

Challenges and Innovations

Byproduct Formation

Major impurities originate from:

Analyse Des Réactions Chimiques

Types of Reactions

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. The hydroxylation process is particularly significant, as it introduces hydroxyl groups at specific positions on the steroid nucleus.

Common Reagents and Conditions

Hydroxylation: This reaction is commonly carried out using microbial enzymes under mild conditions.

Oxidation and Reduction: These reactions typically involve the use of oxidizing or reducing agents under controlled conditions to modify the functional groups on the steroid nucleus.

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives of the original compound, which are important intermediates in the synthesis of pharmaceutical agents such as desogestrel .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Steroid Synthesis

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is primarily utilized as an intermediate in the synthesis of complex steroidal compounds. Its structure allows for various modifications through chemical reactions such as hydroxylation, oxidation, and reduction. The hydroxylation process is particularly significant as it introduces hydroxyl groups at specific positions on the steroid nucleus, enhancing the biological activity of the resulting compounds .

Biological Research

Microbial Transformation

The compound is extensively studied for its role in microbial transformation processes. Microorganisms such as Penicillium raistrickii and Metarhizium anisopliae have been shown to effectively hydroxylate Gon-4-ene-3,17-dione, leading to the formation of important derivatives like 15α-hydroxy-13-ethyl-gon-4-en-3,17-dione. These derivatives are crucial intermediates in the production of pharmaceutical agents such as gestodene, a contraceptive drug .

Enzyme Interactions

Gon-4-ene-3,17-dione interacts with specific enzymes and receptors within microbial systems. Its binding to hydroxylases modifies its biological activity and influences gene expression and cellular functions. This interaction is vital for understanding its metabolic pathways and potential therapeutic applications .

Medical Applications

Pharmaceutical Development

In medicine, Gon-4-ene-3,17-dione serves as a key intermediate in the synthesis of oral contraceptives and other steroidal drugs. The compound's ability to undergo microbial transformations enhances its utility in producing biologically active derivatives that exhibit progestational activity and other hormonal effects. Research indicates that these derivatives can be used to treat conditions such as amenorrhea, dysmenorrhea, and hormone-dependent tumors .

Case Study: Production of Gestodene

The microbial conversion of Gon-4-ene-3,17-dione into gestodene illustrates its medical significance. The transformation process involves specific hydroxylation steps that yield high-purity gestodene suitable for pharmaceutical use. Studies have demonstrated that using ionic liquids in biphasic systems can significantly improve the yield of hydroxylated products compared to traditional methods .

Industrial Applications

Large-scale Production Methods

In industrial settings, Gon-4-ene-3,17-dione is produced through large-scale microbial transformations. Techniques such as nano-liposome encapsulation enhance substrate solubility and uptake into microbial cells, leading to improved yields during biotransformation processes. This method has shown promise in increasing the efficiency of hydroxylation reactions necessary for producing steroidal drugs .

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for steroid synthesis | Hydroxylation enhances biological activity |

| Biological Research | Microbial transformation studies | Effective conversion by Penicillium raistrickii |

| Medical Applications | Key intermediate for contraceptives | Progestational activity; treatment for hormonal disorders |

| Industrial Production | Large-scale microbial transformations | Nano-liposome techniques improve yields |

Mécanisme D'action

The mechanism of action of Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- involves its transformation into active pharmaceutical ingredients through microbial hydroxylation. The hydroxylation process introduces hydroxyl groups at specific positions on the steroid nucleus, which are crucial for the biological activity of the resulting compounds. The molecular targets and pathways involved in this process include various microbial enzymes that catalyze the hydroxylation reaction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related steroids: androst-4-ene-3,17-dione, estr-4-ene-3,17-dione, and 19-norandrost-4-ene-3,17-dione. Key differences in substitutions, stereochemistry, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Metabolic and Enzymatic Interactions

- Androstenedione : Serves as a direct substrate for aromatase (CYP19A1), which converts it to estrone via three hydroxylation steps . The absence of a 15α-OH group in androstenedione allows unhindered access to the aromatase active site, facilitating efficient estrogen synthesis .

- The 13β-ethyl substitution further alters the molecule’s hydrophobic interactions with enzymes .

Spectral and Analytical Data

- Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15α)- : Characterized by ¹³C NMR, IR, and mass spectrometry. The 15α-OH group produces distinct NMR shifts at δ 70–75 ppm (C15) and δ 3.5–4.0 ppm (¹H) .

- Androstenedione : Lacks hydroxyl groups, with key carbonyl peaks at δ 200–210 ppm (C3 and C17) in ¹³C NMR .

Activité Biologique

Gon-4-ene-3,17-dione, 13-ethyl-15-hydroxy-, (15a)- is a steroid compound with significant biological activity, particularly in its interactions with microbial enzymes and its role in steroid metabolism. This article explores its biological mechanisms, pharmacological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

Gon-4-ene-3,17-dione has the molecular formula and a molecular weight of approximately 302.41 g/mol. Its structure includes a gonane backbone with hydroxyl and ketone functional groups at specific positions, which are critical for its biological activity. The compound is characterized by:

- Hydroxyl group at position 15

- Ketone groups at positions 3 and 17

These features contribute to its unique chemical properties and interactions within biological systems.

Target Enzymes

The primary biological activity of Gon-4-ene-3,17-dione involves its interaction with microbial enzymes responsible for steroid hydroxylation. Key enzymes include:

- Metarhizium anisopliae : Facilitates the hydroxylation of the compound to produce biologically active derivatives.

- Penicillium raistrickii : Participates in the transformation processes that modify the compound's structure and enhance its biological effects.

Biochemical Pathways

This compound is involved in several metabolic pathways, particularly steroidogenesis. It interacts with various enzymes such as hydroxylases and dehydrogenases, facilitating its conversion into other active steroids. The hydroxylation process is crucial for the production of intermediates that can influence hormonal activities in the body.

Cellular Interactions

Gon-4-ene-3,17-dione affects multiple cellular processes:

- Gene Expression : It modulates the expression of genes involved in steroid metabolism and hormonal regulation.

- Cell Signaling : The compound interacts with steroid receptors, influencing cellular responses to hormones.

Pharmacological Activity

Research indicates that Gon-4-ene-3,17-dione exhibits significant pharmacological properties:

- Progestational Activity : When administered orally, it demonstrates high progestational activity, making it relevant for hormonal therapies .

- Anabolic Potency : It has shown separation of anabolic and androgenic activities in pharmacological evaluations .

Biotransformation Studies

Recent studies have highlighted the effectiveness of biphasic systems using ionic liquids for the biotransformation of Gon-4-ene-3,17-dione. For instance:

- In a biphasic system using [BMIm][NTf(2)], yields of up to 70% for 15α-hydroxylation were achieved compared to 30% in monophasic systems after 72 hours .

This indicates potential industrial applications for enhancing steroid biotransformation processes.

Dosage Effects in Animal Models

Dosage variations significantly impact the biological activity of Gon-4-ene-3,17-dione:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Significant alterations in gene expression and potential toxic effects on liver function and hormonal balance .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of Gon-4-ene-3,17-dione compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Gon-4-ene-3,17-dione | C19H26O3 | Hydroxyl at position 15; ketones at positions 3 and 17 |

| 13-Ethyl-androstenedione | C19H26O2 | Lacks hydroxyl at position 15 |

| Testosterone | C19H28O2 | Methyl group at position 10 |

| Dihydrotestosterone | C19H30O2 | Reduced double bond between positions 4 and 5 |

Gon-4-ene's unique hydroxylation pattern distinguishes it from these related steroids, impacting its biological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.